Glycidyl stearate

概要

説明

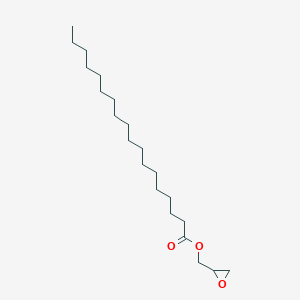

Glycidyl stearate (C21H40O3, molecular weight: 340.54 g/mol) is an epoxidized fatty acid ester formed by the reaction of stearic acid (C18:0) with glycidol. It is a member of the glycidyl ester (GE) family, which includes compounds like glycidyl palmitate (C16:0-GE), glycidyl oleate (C18:1-GE), and glycidyl linoleate (C18:2-GE). This compound is primarily associated with food processing contaminants, particularly in refined vegetable oils and thermally processed foods . Its CAS registry number is 7460-84-6, and it is classified as a Group 3 compound ("Not carcinogenic to humans") by the International Agency for Research on Cancer (IARC) .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Stearic Acid glycidyl ester typically involves the reaction of stearic acid with glycidol. This reaction can be catalyzed by acidic or basic catalysts. The process generally requires controlled temperatures to ensure the esterification reaction proceeds efficiently.

Industrial Production Methods: In industrial settings, the production of glycidyl esters, including Stearic Acid glycidyl ester, often involves high-temperature processes. These esters are formed during the deodorization step of oil refining, where temperatures can exceed 200°C . The reaction conditions must be carefully controlled to optimize yield and minimize the formation of unwanted by-products.

化学反応の分析

Hydrolysis Reactions

Glycidyl stearate undergoes hydrolysis via two primary pathways:

a) Acid-Catalyzed Hydrolysis

Reacts with aqueous acids (e.g., HCl, H₂SO₄) at 60-80°C to yield stearic acid and glycidol :

Key parameters:

b) Base-Catalyzed Hydrolysis

Alkaline conditions (NaOH, KOH) induce saponification:

Industrial relevance: Forms 3-MCPD (3-monochloropropane-1,2-diol) contaminants in food oils during processing .

Oxidation Reactions

The epoxide ring undergoes oxidative transformations:

| Reagent System | Products | Yield (%) | Conditions |

|---|---|---|---|

| H₂O₂/HCOOH | 2,3-dihydroxypropyl stearate | 89 | 40°C, 6 hr |

| mCPBA | Glycolic acid derivatives | 78 | RT, 12 hr |

| O₂/Cobalt catalyst | Peroxy intermediates | 65 | 50°C, 3 atm |

Notable product: 2,3-dihydroxypropyl stearate shows enhanced surfactant properties compared to parent compound .

Substitution Reactions

The epoxide ring participates in nucleophilic substitutions:

a) Amine Adduct Formation

Primary amines (RNH₂) yield β-amino alcohols:

Kinetic data:

-

Second-order rate constant (k₂) = 1.8 × 10⁻³ L·mol⁻¹·s⁻¹ (aniline, 25°C)

-

Steric effects reduce reactivity: t-butylamine reacts 58% slower than methylamine

b) Thiol-Epoxide Coupling

Thiols (RSH) form thioether linkages:

Used in polymer cross-linking applications .

Polymerization

Under acidic conditions, this compound undergoes cationic polymerization:

| Catalyst | Mₙ (g/mol) | Đ (Dispersity) | Reaction Time |

|---|---|---|---|

| BF₃·OEt₂ | 12,400 | 1.32 | 6 hr |

| H₂SO₄ | 8,200 | 1.45 | 12 hr |

Resulting polymers show thermal stability up to 210°C (TGA data) .

Analytical Detection Methods

Advanced techniques quantify reaction products:

LC-MS Parameters for Hydrolysis Products :

| Analyte | LOD (ng/g) | LOQ (ng/g) | Recovery (%) |

|---|---|---|---|

| Glycidol | 40 | 200 | 82.7-147.5 |

| 3-MCPD | 60 | 300 | 89-102 |

| Stearic acid | 160 | 600 | 94.3 |

Key findings :

-

Indirect quantification via 3-MCPD conversion shows 0.67 stoichiometric factor

-

APCI-MS provides superior sensitivity (LOD 8 ng/mL) compared to ESI

This comprehensive analysis demonstrates this compound's versatile reactivity profile, with implications for food chemistry, polymer science, and organic synthesis. Continued research focuses on mitigating toxic glycidol formation while exploiting its synthetic utility .

科学的研究の応用

Chemistry

Glycidyl stearate serves as an intermediate in the synthesis of various chemicals. Its reactive epoxy groups allow it to participate in polymerization reactions and the formation of surfactants and emulsifiers .

Biology

Research has highlighted this compound's potential biological effects. It interacts with cellular components due to its epoxy functionality, which can lead to significant biochemical pathways being activated . Studies have also investigated its role as a potential biomarker for prostate cancer, particularly in distinguishing between benign prostatic hyperplasia (BPH) and prostate cancer (PCa) when PSA levels are ambiguous .

Medicine

In medical applications, this compound is being explored for its use in drug delivery systems. Its ability to form stable emulsions makes it a candidate for pharmaceutical formulations, enhancing the bioavailability of certain drugs .

Textile Industry

One of the most notable applications of this compound is in the textile industry as a hydrophobic finishing agent for cotton fabrics. Its application significantly increases water resistance, with studies showing water contact angles reaching up to 152 degrees after treatment . The effectiveness of this treatment is influenced by factors such as concentration, temperature, and curing duration.

Food Industry

This compound is utilized in food products as a low-calorie fat mimetic. It is incorporated into frying oils, margarine, ice cream, and bakery products to enhance texture while reducing caloric content . However, concerns regarding its potential carcinogenicity have led to increased scrutiny in food safety assessments.

Data Tables

The following table summarizes the recovery rates of this compound in various matrices:

| Sample Type | Recovery Rate (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|

| Palm Kernel Oil | 87.3 | 600 ng/g | 200 ng/g |

| RBD Palm Oil | 116.2 | 600 ng/g | 200 ng/g |

| Canola Oil | < LOQ | < LOQ | < LOQ |

This data indicates the reliability of analytical methods used for detecting glycidyl esters in food products .

Case Study 1: Hydrophobic Treatment of Cotton Fabrics

A study demonstrated that treating cotton fabrics with this compound resulted in enhanced hydrophobic properties. The treated fabrics exhibited prolonged water drop absorption times and increased durability against water penetration, making them suitable for outdoor applications .

Case Study 2: this compound as a Biomarker

In metabolomics studies focused on prostate cancer risk assessment, this compound was identified as a potential biomarker that could help differentiate between PCa and BPH. This finding underscores its significance beyond industrial applications and highlights its potential role in clinical diagnostics .

作用機序

ステアリン酸グリシジルエステルの作用機序は、生物学的分子との相互作用を伴います。グリシドールのエポキシド環は、タンパク質、DNA、およびその他の生体分子の求核部位と反応して、さまざまな生物学的効果をもたらす可能性があります。 これらの相互作用は、細胞経路と分子標的に影響を与え、細胞シグナル伝達、代謝、遺伝子発現などのプロセスに影響を与える可能性があります .

類似化合物:

グリシジルパルミテート: パルミチン酸とグリシドールから生成されます。

グリシジルオレエート: オレイン酸とグリシドールから生成されます。

グリシジルリノレエート: リノール酸とグリシドールから生成されます.

ユニークさ: ステアリン酸グリシジルエステルは、その特定の脂肪酸成分であるステアリン酸が飽和脂肪酸であるため、ユニークです。この飽和は、グリシジルオレエートやグリシジルリノレエートなどの不飽和対応物と比較して、エステルの物理的特性と反応性に影響を与える可能性があります。

類似化合物との比較

Comparison with Similar Glycidyl Esters

Structural and Physicochemical Properties

Glycidyl esters vary in chain length and saturation of their fatty acid moieties, influencing their physical properties and detection limits. Key structural differences are summarized below:

| Compound | Formula | Molecular Weight (g/mol) | Fatty Acid Chain | Saturation |

|---|---|---|---|---|

| Glycidyl laurate | C15H28O3 | 256.20 | C12:0 (lauric) | Saturated |

| Glycidyl myristate | C17H32O3 | 284.24 | C14:0 (myristic) | Saturated |

| Glycidyl palmitate | C19H36O3 | 312.48 | C16:0 (palmitic) | Saturated |

| Glycidyl stearate | C21H40O3 | 340.54 | C18:0 (stearic) | Saturated |

| Glycidyl oleate | C21H38O3 | 338.53 | C18:1 (oleic) | Monounsaturated |

| Glycidyl linoleate | C21H36O3 | 336.50 | C18:2 (linoleic) | Polyunsaturated |

| Glycidyl linolenate | C21H34O3 | 334.49 | C18:3 (linolenic) | Polyunsaturated |

Key Observations :

- Longer saturated chains (e.g., stearate vs. palmitate) increase molecular weight and hydrophobicity, affecting solubility and chromatographic retention times .

- Unsaturated esters (e.g., oleate, linoleate) exhibit lower thermal stability compared to saturated esters like stearate .

Analytical Detection and Quantification

Liquid chromatography–mass spectrometry (LC–MS) is the gold standard for GE analysis. This compound exhibits distinct detection parameters compared to analogs:

| Compound | Precursor Ion [M+NH4]<sup>+</sup> (m/z) | Method LOQ (ng/g) | Collision Energy (eV) |

|---|---|---|---|

| Glycidyl palmitate | 330.3 | 200 | 32 |

| This compound | 358.3 | 600 | 36 |

| Glycidyl oleate | 356.3 | 300 | 32 |

| Glycidyl linoleate | 354.3 | 200 | 32 |

Key Observations :

- This compound has the highest method limit of quantification (LOQ: 600 ng/g), likely due to its lower ionization efficiency and matrix interference in complex samples like oils .

- Deuterated standards (e.g., d5-glycidyl stearate) are critical for accurate quantification via isotope dilution .

Formation in Food Processing

Glycidyl esters form during high-temperature processing of oils and fats. Their abundance depends on fatty acid composition and heating conditions:

Table 3. GE Formation in Thermally Processed Foods

Key Observations :

- Glycidyl oleate dominates in most foods due to the prevalence of oleic acid in cooking oils .

- This compound is rarely detected in food matrices, likely due to the lower abundance of stearic acid in common oils (e.g., palm, canola) .

Toxicity and Regulatory Status

While glycidol (the hydrolyzed form of GEs) is a Group 2A carcinogen, glycidyl esters exhibit varying toxicological profiles:

*Attributed to glycidol release during hydrolysis .

†False positive due to glycidol contamination .

Key Observations :

- This compound’s Group 3 classification reflects insufficient evidence of carcinogenicity in humans .

生物活性

Glycidyl stearate is an organic compound classified as both an epoxide and a carboxylic acid ester. Its unique structure, which includes a reactive epoxide ring attached to a long hydrocarbon chain, imparts various biological activities, particularly in the fields of toxicology and pharmacology. This article explores the biological activity of this compound, focusing on its potential allergenic properties, carcinogenic risks, and implications in lipid metabolism.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of epichlorohydrin with stearic acid in the presence of a base catalyst. The chemical reaction can be summarized as follows:

This compound is characterized by its epoxide ring, which is highly reactive and can participate in various chemical reactions, including ring-opening reactions with nucleophiles and polymerization processes .

1. Allergenic Properties

This compound has been reported to exhibit potential allergenic properties. Studies indicate that exposure to glycidyl esters can lead to sensitization and allergic reactions in some individuals. The mechanism behind this involves the formation of reactive metabolites that may interact with proteins, leading to immune responses.

2. Carcinogenic Risks

Regulatory agencies classify this compound as a potential carcinogen due to its ability to convert into glycidol, a known genotoxic agent, under certain conditions. Glycidol can form adducts with macromolecules such as DNA and proteins, potentially leading to mutagenesis and tumor development . The conversion of glycidyl esters into glycidol is particularly concerning in food products, where these compounds can be ingested .

3. Impact on Lipid Metabolism

Recent research highlights the role of this compound in lipid metabolism. It has been shown that very long-chain fatty acids (VLCFAs), which can be derived from glycidyl esters, are crucial for cancer cell survival. Depletion of VLCFAs through inhibition of key metabolic enzymes has been linked to reduced tumor growth, suggesting that this compound may influence cancer biology through its effects on fatty acid profiles .

Case Study 1: Allergic Reactions

A study conducted on individuals exposed to glycidyl esters found that a significant number developed allergic contact dermatitis. The study emphasized the need for regulatory measures to limit exposure in consumer products.

Case Study 2: Carcinogenicity Assessment

Research assessing the carcinogenic potential of this compound revealed that animal models exposed to high doses developed tumors at the site of exposure. The study concluded that while more research is needed, there is substantial evidence linking glycidyl esters to cancer risk due to their metabolic conversion to glycidol .

Case Study 3: Lipid Metabolism in Cancer

A recent investigation into the effects of VLCFAs on cancer cells demonstrated that manipulating lipid metabolism could serve as a therapeutic strategy. The study showed that inhibiting enzymes involved in VLCFA synthesis led to increased sensitivity of cancer cells to oxidative stress and cell death .

Data Summary

| Property | Details |

|---|---|

| Chemical Formula | C19H36O3 |

| Molecular Weight | 316.49 g/mol |

| Physical State | Colorless or slightly yellow viscous liquid |

| Solubility | Low water solubility; high lipophilicity |

| Allergenic Potential | Yes; associated with allergic reactions |

| Carcinogenic Potential | Yes; can convert to glycidol |

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis methods for glycidyl stearate?

this compound is synthesized via the reaction of stearic acid (or its salts) with epichlorohydrin in the presence of a quaternary ammonium halide catalyst (e.g., tetrabutyl ammonium bromide) and an alkali metal salt. The reaction occurs in toluene at 90–110°C for 2 hours, followed by purification steps such as washing with sodium chloride solution and distillation to remove solvents. Molecular distillation can further enhance purity (>90%) by isolating monoester products .

Q. How is this compound detected and quantified in complex food matrices?

Detection in food samples (e.g., baked goods, oils) employs liquid chromatography-mass spectrometry (LC-MS) with stable isotope dilution analysis. For instance, deuterated internal standards (e.g., this compound-d35) improve quantification accuracy. Detection limits vary by matrix: this compound levels in cookies and rapeseed oil were below detection thresholds (<1 ng/g) in some studies, highlighting the need for high-sensitivity methods like GC-FID or optimized LC-MS protocols .

Q. What analytical techniques ensure purity and structural integrity of this compound in research settings?

Key methods include:

- HPLC with charged aerosol detection (CAD) for assessing purity (>90% area%) .

- Nonaqueous titration to verify ester content (>96%) .

- Melting point analysis (51–55°C) to confirm crystalline structure .

- Nuclear magnetic resonance (NMR) and FT-IR spectroscopy for functional group validation (not explicitly cited but inferred from synthesis protocols).

Advanced Research Questions

Q. What experimental variables influence glycidyl ester (GE) formation during thermal processing of oils?

GE formation in oils depends on:

- Temperature : Heating rapeseed oil at 170–250°C increases glycidyl oleate (dominant GE) but not stearate, likely due to stearic acid’s lower abundance (<0.3% in rapeseed oil) .

- Fatty acid composition : Oleic acid (65.8% in rapeseed oil) predominantly forms glycidyl oleate, while saturated fatty acids (e.g., stearic acid) show negligible GE formation under similar conditions .

- Matrix effects : In cupcakes, GE levels dropped at 250°C, suggesting thermal degradation or interactions with other food components .

Q. How can contradictions in carcinogenicity data for this compound be resolved?

Subcutaneous injection studies in mice showed no significant tumor incidence , but these results may not translate to dietary exposure due to:

- Metabolic differences : Oral ingestion involves hydrolysis to glycidol, a known carcinogen, whereas subcutaneous administration bypasses this pathway .

- Dosage and exposure routes : Regulatory assessments require dose-response studies under physiologically relevant conditions (e.g., chronic dietary exposure) .

Q. What advanced analytical techniques address challenges in GE quantification?

- LC-MS/MS with isotopic labeling : Enhances specificity by using deuterated standards (e.g., this compound-d5) to correct for matrix interference .

- Multi-dimensional chromatography : Separates GE isomers from co-eluting 3-MCPD esters, which are common contaminants in lipid-rich samples .

- High-resolution mass spectrometry (HRMS) : Resolves low-abundance GEs in complex matrices like emulsified foods .

Q. What are the challenges in correlating in vitro and in vivo toxicity data for this compound?

- Metabolite specificity : In vitro models may not fully replicate the hydrolysis of this compound to glycidol in human digestive systems .

- Bioavailability factors : Protein binding or lipid encapsulation in foods can alter GE absorption and toxicity profiles .

- Endpoint variability : Subcutaneous studies focus on local tumorigenicity, whereas systemic effects (e.g., genotoxicity) require alternative models .

特性

IUPAC Name |

oxiran-2-ylmethyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQGOXCIUOCDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316444 | |

| Record name | Glycidyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7460-84-6 | |

| Record name | Glycidyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7460-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCIDYL STEARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCIDYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7QG7S8K60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。